molecular formula C31H25NO5 B12470758 4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12470758
M. Wt: 491.5 g/mol
InChI Key: GEBAEBDHDKYYIA-UHFFFAOYSA-N
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Description

4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound that features a benzyloxyphenyl group and a dioxooctahydro-ethenocyclopropaisoindolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, including the formation of the benzyloxyphenyl group and the dioxooctahydro-ethenocyclopropaisoindolyl group. Common synthetic routes may include:

    Formation of Benzyloxyphenyl Group: This step involves the reaction of benzyl alcohol with phenol in the presence of a base such as sodium hydroxide to form the benzyloxyphenyl group.

    Formation of Dioxooctahydro-ethenocyclopropaisoindolyl Group: This step involves the cyclization of a suitable precursor, such as a dicarboxylic acid derivative, under acidic or basic conditions to form the dioxooctahydro-ethenocyclopropaisoindolyl group.

    Coupling Reaction: The final step involves the coupling of the benzyloxyphenyl group with the dioxooctahydro-ethenocyclopropaisoindolyl group using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)phenyl benzoate: Lacks the dioxooctahydro-ethenocyclopropaisoindolyl group.

    3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate: Lacks the benzyloxyphenyl group.

Uniqueness

4-(benzyloxy)phenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to the presence of both the benzyloxyphenyl group and the dioxooctahydro-ethenocyclopropaisoindolyl group, which confer distinct structural and functional properties

Properties

Molecular Formula

C31H25NO5

Molecular Weight

491.5 g/mol

IUPAC Name

(4-phenylmethoxyphenyl) 3-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C31H25NO5/c33-29-27-23-13-14-24(26-16-25(23)26)28(27)30(34)32(29)20-8-4-7-19(15-20)31(35)37-22-11-9-21(10-12-22)36-17-18-5-2-1-3-6-18/h1-15,23-28H,16-17H2

InChI Key

GEBAEBDHDKYYIA-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=CC(=C5)C(=O)OC6=CC=C(C=C6)OCC7=CC=CC=C7

Origin of Product

United States

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